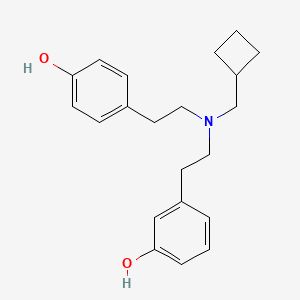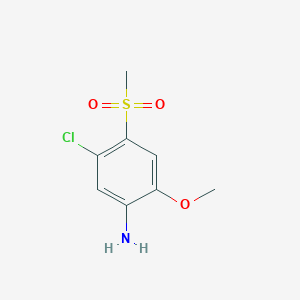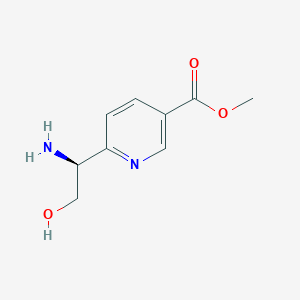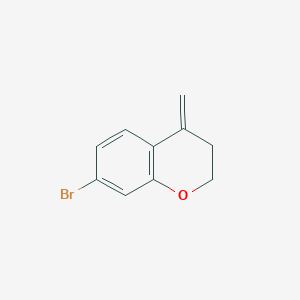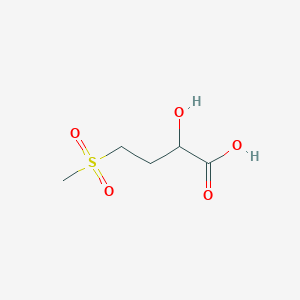
Kynurenine impurity 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kynurenine impurity 3 is a compound that is part of the kynurenine pathway, which is the primary route for the catabolism of tryptophan in mammalian cells. This pathway is responsible for the production of several bioactive metabolites that play crucial roles in various physiological processes, including immune response modulation and neuroprotection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of kynurenine impurity 3 typically involves the hydroxylation of L-kynurenine. This reaction is catalyzed by the enzyme kynurenine 3-monooxygenase, which uses NADPH and molecular oxygen as co-factors to convert L-kynurenine into 3-hydroxy-L-kynurenine . The reaction conditions usually involve maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes that involve the use of genetically engineered microorganisms. These microorganisms are designed to overexpress kynurenine 3-monooxygenase, thereby increasing the yield of 3-hydroxy-L-kynurenine. The process involves fermentation, followed by purification steps to isolate the desired compound .
化学反应分析
Types of Reactions
Kynurenine impurity 3 undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce quinolinic acid, a neurotoxic compound.
Reduction: Under certain conditions, it can be reduced back to L-kynurenine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, NADPH, and various oxidizing and reducing agents. The conditions typically involve controlled pH, temperature, and the presence of specific enzymes or catalysts .
Major Products Formed
The major products formed from the reactions of this compound include quinolinic acid, kynurenic acid, and anthranilic acid. These products have significant biological activities and are involved in various physiological processes .
科学研究应用
Kynurenine impurity 3 has several scientific research applications, including:
作用机制
Kynurenine impurity 3 exerts its effects primarily through its role in the kynurenine pathway. It acts as a substrate for kynurenine 3-monooxygenase, leading to the production of 3-hydroxy-L-kynurenine. This compound can then be further metabolized to produce other bioactive metabolites, such as quinolinic acid and kynurenic acid. These metabolites interact with various molecular targets, including receptors and enzymes, to modulate immune responses and neuroprotective mechanisms .
相似化合物的比较
Similar Compounds
Similar compounds in the kynurenine pathway include:
- L-kynurenine
- 3-hydroxykynurenine
- Kynurenic acid
- Anthranilic acid
- Quinolinic acid
Uniqueness
Kynurenine impurity 3 is unique due to its specific role as an intermediate in the kynurenine pathway. It serves as a crucial branch point, leading to the production of both neuroprotective and neurotoxic metabolites. This dual role makes it a significant compound for studying the balance between neuroprotection and neurotoxicity in various diseases .
属性
分子式 |
C5H10O5S |
|---|---|
分子量 |
182.20 g/mol |
IUPAC 名称 |
2-hydroxy-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C5H10O5S/c1-11(9,10)3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI 键 |
AQJVOULVOGJUTR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


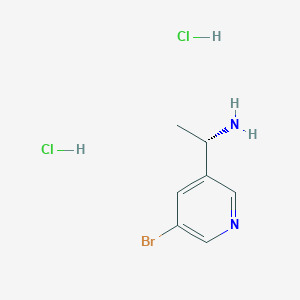
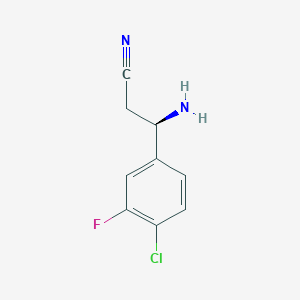
![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)
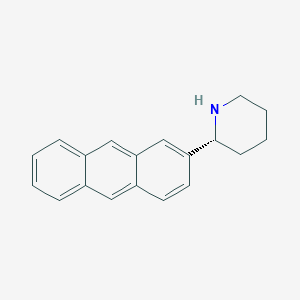
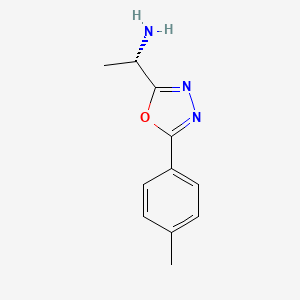
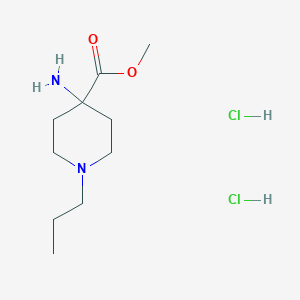
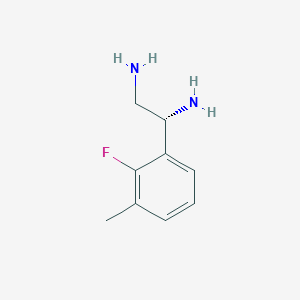
![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)
![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
